Cas no 55717-45-8 (6-bromopyridin-3-ol)

6-Bromopyridin-3-ol is a brominated pyridine derivative with the molecular formula C₅H₄BrNO. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine and hydroxyl functional groups enable selective reactivity, facilitating cross-coupling reactions, nucleophilic substitutions, and further derivatization. The compound's stability and well-defined reactivity profile make it valuable for constructing complex heterocyclic frameworks. It is commonly employed in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture and light.
6-bromopyridin-3-ol structure
6-bromopyridin-3-ol structure
商品名:6-bromopyridin-3-ol
CAS番号:55717-45-8
MF:C5H4BrNO
メガワット:173.9954
MDL:MFCD04114184
CID:56817
PubChem ID:2762865

6-bromopyridin-3-ol 化学的及び物理的性質

名前と識別子

    • 6-Bromopyridin-3-ol
    • 2-Bromo-5-hydroxypyridine
    • 6-Bromo-3-pyridinol
    • 2-BroMo-5-hydnxypyridine
    • 5-hydroxy-2-bromopyridine
    • 6-BROMO-3-HYDROXYPYRIDINE
    • 6-bromo-pyridin-3-ol
    • 6-bromopyridine-3-ol
    • 6-Brom-pyridin-3-ol
    • 3-PYRIDINOL, 6-BROMO-
    • PTEFNEALEPSHLC-UHFFFAOYSA-N
    • PubChem5967
    • zlchem 1240
    • 2-Bromopyridine-5-ol
    • 3-hydroxy-6-bromopyridine
    • 2-bromo-5-hydroxy-pyridine
    • 2-bromo-5-hydroxy pyridine
    • KSC269E5J
    • ZLE0015
    • BH366
    • BCP22991
    • K
    • SY003237
    • AM20061326
    • A15649
    • FT-0640333
    • AC-1375
    • PS-5226
    • A8044
    • MFCD04114184
    • J-518456
    • 6-Bromopyridin-3-ol (radical ion(1+))
    • SCHEMBL148620
    • 4-(3-THIEN-2-YL-1,2,4-OXADIAZOL-5-YL)BUTANOICACID
    • 3-Pyridinol, 6-bromo-,radical ion(1+) (9CI)
    • CS-D0986
    • AC-25807
    • 2-Bromo-5-hydroxypyridine, AldrichCPR
    • CHEMBL3236917
    • B3657
    • F9994-0689
    • EN300-103371
    • DTXSID80971087
    • 55717-40-3
    • 55717-45-8
    • PB15771
    • 2-Bromo-5-hydroxypyridine radical ion(1+)
    • Z1201622821
    • FT-0660480
    • AKOS005146397
    • BBL101234
    • DB-031542
    • STL555030
    • 6-bromopyridin-3-ol
    • MDL: MFCD04114184
    • インチ: 1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
    • InChIKey: PTEFNEALEPSHLC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(=C([H])N=1)O[H]

計算された属性

  • せいみつぶんしりょう: 172.94763g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 172.94763g/mol
  • 単一同位体質量: 172.94763g/mol
  • 水素結合トポロジー分子極性表面積: 33.1Ų
  • 重原子数: 8
  • 複雑さ: 78.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.788 g/cm3
  • ゆうかいてん: 136.0 to 140.0 deg-C
  • ふってん: 373℃ at 760 mmHg
  • フラッシュポイント: 179.4℃
  • 屈折率: 1.614
  • すいようせい: Slightly soluble in water.
  • PSA: 33.12000
  • LogP: 1.54970

6-bromopyridin-3-ol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P280,P305+P351+P338
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: 26-37
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • 危険レベル:IRRITANT

6-bromopyridin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3657-5G
2-Bromo-5-hydroxypyridine
55717-45-8 >98.0%(GC)(T)
5g
¥235.00 2023-06-14
eNovation Chemicals LLC
D482971-1g
2-BROMO-5-HYDROXYPYRIDINE
55717-45-8 97%
1g
$130 2024-05-23
Oakwood
037033-25g
2-Bromo-5-hydroxypyridine
55717-45-8 98%
25g
$77.00 2024-07-19
ChemScence
CS-D0986-500g
6-bromopyridin-3-ol
55717-45-8 99.96%
500g
$754.0 2022-04-27
Life Chemicals
F9994-0689-0.5g
6-bromopyridin-3-ol
55717-45-8 95%
0.5g
$19.0 2023-11-21
Life Chemicals
F9994-0689-2.5g
6-bromopyridin-3-ol
55717-45-8 95%
2.5g
$40.0 2023-11-21
Enamine
EN300-103371-0.05g
6-bromopyridin-3-ol
55717-45-8 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-103371-100.0g
6-bromopyridin-3-ol
55717-45-8 95%
100g
$289.0 2023-04-22
eNovation Chemicals LLC
D494741-25G
6-bromopyridin-3-ol
55717-45-8 97%
25g
$40 2023-08-31
Enamine
EN300-103371-0.5g
6-bromopyridin-3-ol
55717-45-8 95%
0.5g
$21.0 2023-10-28

6-bromopyridin-3-ol サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:55717-45-8)6-bromopyridin-3-ol
注文番号:CL7871
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:27
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:55717-45-8)2-Bromo-5-hydroxypyridine
注文番号:1685110
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:55717-45-8)2-Bromo-5-hydroxypyridine
注文番号:1685110
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:21
価格 ($):discuss personally

6-bromopyridin-3-olに関する追加情報

Professional Introduction to 6-bromopyridin-3-ol (CAS No. 55717-45-8)

6-bromopyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 55717-45-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, featuring a bromine substituent at the 6-position and a hydroxyl group at the 3-position of a pyridine ring, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The pyridine core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromopyridin-3-ol moiety into molecular frameworks can modulate pharmacokinetic properties, enhance binding affinity, and introduce specific functional groups for further derivatization. This compound’s relevance is underscored by its increasing use in the development of small-molecule inhibitors, particularly in oncology and central nervous system (CNS) disorders.

Recent advancements in medicinal chemistry have highlighted the utility of 6-bromopyridin-3-ol in designing kinase inhibitors. For instance, studies have demonstrated its role as a precursor in synthesizing compounds targeting tyrosine kinases, which are critical in cancer signaling pathways. The bromine atom at the 6-position facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. These modifications can fine-tune the pharmacological profile of the resulting molecules.

The hydroxyl group at the 3-position provides an additional handle for chemical manipulation. It can be transformed into esters, ethers, or amides, expanding the structural diversity of derivatives. Such modifications are often employed to improve solubility, metabolic stability, or target specificity. Notably, several recent patents and scientific publications have described novel scaffolds derived from 6-bromopyridin-3-ol, showcasing its broad applicability in drug design.

In the realm of CNS drug development, 6-bromopyridin-3-ol has been explored as a key intermediate in synthesizing ligands for neurotransmitter receptors. Its pyridine ring can interact with binding pockets on targets such as serotonin receptors or nicotinic acetylcholine receptors. The presence of both bromine and hydroxyl groups allows for selective functionalization, enabling the creation of highly potent and selective receptor modulators.

The synthesis of 6-bromopyridin-3-ol typically involves bromination and hydroxylation reactions on a pyridine precursor. While classical methods include electrophilic aromatic substitution followed by reduction or oxidation steps, modern synthetic strategies leverage catalytic processes to improve efficiency and yield. For example, transition-metal-catalyzed hydroxylation has been employed to introduce the hydroxyl group with high regioselectivity.

From an industrial perspective, 6-bromopyridin-3-ol is valued for its scalability and cost-effectiveness in large-scale synthesis. Pharmaceutical companies often prioritize intermediates that balance synthetic accessibility with biological activity. The compound’s role as a building block ensures its continued demand in both academic research and commercial drug development pipelines.

The growing interest in 6-bromopyridin-3-ol is also reflected in its presence in numerous high-throughput screening (HTS) libraries and combinatorial chemistry collections. These resources enable rapid exploration of its derivatives for various therapeutic applications. Researchers leveraging these libraries have identified several hits with promising pharmacological properties, further validating its importance as a chemical probe.

Future directions in the study of 6-bromopyridin-3-ol may include exploring its potential in other therapeutic areas, such as anti-inflammatory or antiviral drug discovery. The versatility of its scaffold allows for diverse functionalization strategies, making it adaptable to multiple biological targets. Additionally, computational methods such as molecular docking and virtual screening are being increasingly employed to predict new derivatives with enhanced activity profiles.

In conclusion,6-bromopyridin-3-ol (CAS No. 55717-45-8) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and synthetic tractability have positioned it as an indispensable tool for developing novel therapeutics across various disease areas. As research progresses, continued exploration of this scaffold is expected to yield innovative molecular entities with significant clinical impact.

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